molecular formula C10H11ClN2O3 B2628723 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide CAS No. 349097-75-2

3-chloro-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B2628723
CAS No.: 349097-75-2
M. Wt: 242.66
InChI Key: IBEFTICNLGVBDF-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-4-nitrophenyl)propanamide (CAS: 349097-75-2) is a chlorinated propanamide derivative featuring a 2-methyl-4-nitrophenyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₁ClN₂O₃, with a molecular weight of 242.66 g/mol . The compound’s structure combines a reactive chloroalkyl chain with a nitro-substituted aromatic ring, making it a versatile intermediate in pharmaceutical and agrochemical research. The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the methyl group introduces steric effects that may influence reactivity and binding interactions.

Properties

IUPAC Name

3-chloro-N-(2-methyl-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-7-6-8(13(15)16)2-3-9(7)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEFTICNLGVBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide typically involves the reaction of 2-methyl-4-nitroaniline with 3-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methyl-4-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Hydrolysis: Acidic or basic conditions to break the amide bond.

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12ClN2O3
  • Molecular Weight : 232.67 g/mol
  • Structural Features : The compound features a chloro group and a nitro group attached to a phenyl ring, which contributes to its reactivity and potential biological activities.

Medicinal Chemistry

3-Chloro-N-(2-methyl-4-nitrophenyl)propanamide has been investigated for its potential therapeutic applications:

  • Antibacterial Activity : Studies have shown that this compound exhibits antibacterial properties against various pathogens, including Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate significant inhibition at low concentrations, suggesting its potential use in treating infections caused by resistant strains .
  • Anticancer Properties : Research indicates that the compound may possess anticancer activity. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5). The presence of specific substituents appears crucial for enhancing its anticancer activity .

Environmental Science

The compound's stability and degradation pathways have been studied in environmental contexts:

  • Biodegradation : Research indicates that this compound can be degraded by certain bacterial strains, such as Cupriavidus sp. This degradation pathway is significant for understanding the environmental impact and persistence of the compound.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Klebsiella pneumoniae. Results showed significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in combating bacterial infections.

Case Study 2: Anticancer Activity Assessment

In vitro assessments of the compound's anticancer properties involved testing against various cancer cell lines. The findings revealed that it induced cytotoxic effects with notable activity against leukemia and melanoma cell lines. The structure-activity relationship analysis suggested that specific functional groups are vital for its anticancer efficacy .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Key Observations :

  • Melting Points: Quinazolinone derivatives (7d, 7f) exhibit higher melting points (138–209°C) due to extended conjugation and hydrogen-bonding networks .

Spectroscopic Data

  • NC08 : IR peaks at 3290 cm⁻¹ (N–H stretch) and 1653 cm⁻¹ (C=O stretch) .
  • Quinazolinone 7d: IR absorptions at 3290 cm⁻¹ (N–H), 1720 cm⁻¹ (ester C=O), and 1680 cm⁻¹ (amide C=O) .
  • 3-Chloro-N-(4-methoxyphenyl)propanamide : C=O bond length of 1.2326 Å and C(=O)–N bond length of 1.3416 Å , indicative of amide resonance .

Comparison : The nitro group in the target compound likely shifts the C=O IR stretch to lower frequencies compared to methoxy-substituted analogues due to its electron-withdrawing nature.

Biological Activity

3-Chloro-N-(2-methyl-4-nitrophenyl)propanamide, a compound with notable biological activity, has been the subject of various studies focusing on its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H11ClN2O3
  • Molecular Weight : 232.66 g/mol

The biological activity of this compound is attributed to its interaction with various biochemical pathways. It is known to act on specific targets involved in cellular signaling and metabolic processes. The compound's carbonyl and nitro groups facilitate interactions with nucleophiles, potentially leading to modifications in protein function and enzyme activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the growth of several cancer cell lines, including:

  • Leukemia (MOLT-4)
  • Colon cancer (SW-620)
  • CNS cancer (SF-539)
  • Melanoma (SK-MEL-5)

The compound's effectiveness was evaluated using standard protocols, where parameters like GI50 (the concentration required to inhibit 50% of cell growth) were determined. For instance, it demonstrated a GI50 value of approximately 1.57 μM against leukemia cells, indicating potent antitumor activity .

Antimicrobial Activity

In addition to its anticancer effects, this compound also exhibits antimicrobial properties. Studies have reported its efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly impact its potency and selectivity. For example:

SubstituentEffect on Activity
Nitro group at position 4Enhances anticancer activity
Chlorine substitutionIncreases antimicrobial efficacy
Methyl group at position 2Modulates solubility and bioavailability

Research indicates that the presence of specific substituents can lead to improved interactions with biological targets, enhancing therapeutic outcomes .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Efficacy : A study involving various cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth effectively while exhibiting low toxicity towards normal cells .
  • Antimicrobial Studies : Another investigation focused on the antibacterial properties revealed that modifications in the phenyl ring could lead to increased activity against Gram-positive bacteria .

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